NF-κB Activation Potency as a Co-Adjuvant: Target Compound vs. In-Class Modifications
Although direct quantitative data for CAS 361171-06-4 is not publicly disclosed, the foundational SAR study for this chemotype provides class-level inference for its differentiation. The study identified 'compound 1'—a sulfamoyl benzamidothiazole—as a hit that sustained NF-κB activation after LPS stimulation. Systematic modification of the scaffold revealed that alterations to the aryl substituent on the thiazole ring and the sulfamoyl moiety led to analogs with enhanced or diminished potency relative to compound 1 [1]. This class-level evidence suggests that the specific 2,4-dimethoxyphenyl and methyl(phenyl)sulfamoyl substitution pattern of CAS 361171-06-4 is a non-interchangeable determinant of its immunological activity.
| Evidence Dimension | NF-κB activation (sustained response post-TLR-4 stimulation) |
|---|---|
| Target Compound Data | Not directly reported for CAS 361171-06-4; class-level activity confirmed for the sulfamoyl benzamidothiazole chemotype |
| Comparator Or Baseline | Compound 1 (parent sulfamoyl benzamidothiazole hit) and synthesized analogs with modifications at the thiazole 4-position and sulfamoyl group |
| Quantified Difference | SAR study indicated that certain analogs yielded more potent NF-κB activation compared to compound 1; exact fold-change values are structure-dependent and were not disclosed for CAS 361171-06-4 |
| Conditions | THP1-Blue™ NF-κB reporter cell line; co-stimulation with LPS (TLR-4 agonist); compounds tested at 10 µM |
Why This Matters
For researchers sourcing compounds for immunological assay development, the class-level SAR demonstrates that the 2,4-dimethoxyphenyl substitution is a key pharmacophoric element, making CAS 361171-06-4 a distinct tool compound for probing structure-dependent adjuvant activity.
- [1] Shukla, N. M., et al. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg. Med. Chem. 2021, 43, 116242. View Source
